1-(2,4-Dimethoxyphenyl)-4-(piperidin-1-ylcarbonyl)pyrrolidin-2-one
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Overview
Description
1-(2,4-Dimethoxyphenyl)-4-(piperidin-1-ylcarbonyl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of pyrrolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethoxyphenyl)-4-(piperidin-1-ylcarbonyl)pyrrolidin-2-one typically involves the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Piperidin-1-ylcarbonyl Group: This step involves the reaction of the pyrrolidinone with a piperidine derivative under appropriate conditions.
Attachment of the 2,4-Dimethoxyphenyl Group: This can be done through a substitution reaction using a 2,4-dimethoxyphenyl halide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dimethoxyphenyl)-4-(piperidin-1-ylcarbonyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Common reagents include halides or other nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could yield an alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethoxyphenyl)-4-(piperidin-1-ylcarbonyl)pyrrolidin-2-one would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dimethoxyphenyl)-4-(piperidin-1-ylcarbonyl)pyrrolidin-2-one: can be compared with other pyrrolidinone derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement, which can confer unique biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C18H24N2O4 |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
1-(2,4-dimethoxyphenyl)-4-(piperidine-1-carbonyl)pyrrolidin-2-one |
InChI |
InChI=1S/C18H24N2O4/c1-23-14-6-7-15(16(11-14)24-2)20-12-13(10-17(20)21)18(22)19-8-4-3-5-9-19/h6-7,11,13H,3-5,8-10,12H2,1-2H3 |
InChI Key |
HITURDVTXJHFGL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CC(CC2=O)C(=O)N3CCCCC3)OC |
Origin of Product |
United States |
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